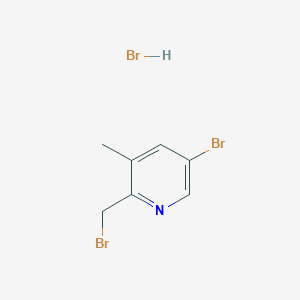
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide is an organic compound with the molecular formula C7H7Br3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine atoms at the 5 and 2 positions, a bromomethyl group at the 2 position, and a methyl group at the 3 position of the pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide typically involves the bromination of 3-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the reaction of 3-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of debrominated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The presence of bromine atoms also makes the compound susceptible to oxidative and reductive transformations. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which activate the pyridine ring towards nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but contains an iodine atom instead of a bromomethyl group.
5-Bromo-2-methylpyrimidine: Lacks the bromomethyl group but has a similar bromine substitution pattern.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a bromomethyl group.
Uniqueness
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.
Eigenschaften
Molekularformel |
C7H8Br3N |
|---|---|
Molekulargewicht |
345.86 g/mol |
IUPAC-Name |
5-bromo-2-(bromomethyl)-3-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H7Br2N.BrH/c1-5-2-6(9)4-10-7(5)3-8;/h2,4H,3H2,1H3;1H |
InChI-Schlüssel |
BWADUZHXHZFWOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1CBr)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)


![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)

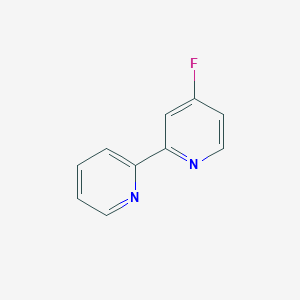

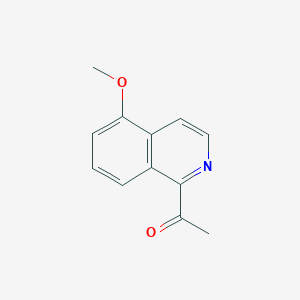
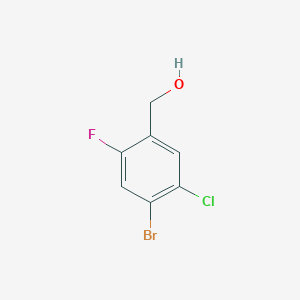
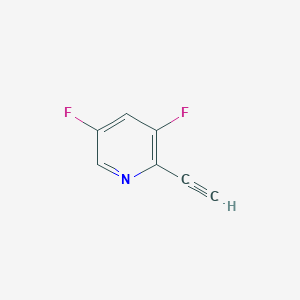
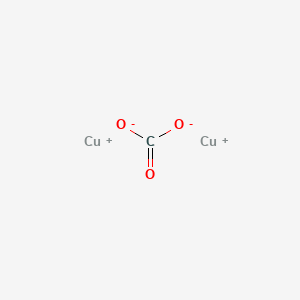
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)
